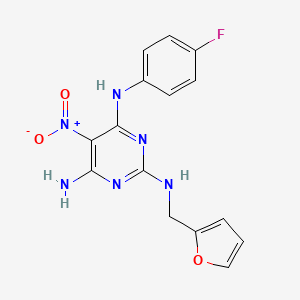
4-N-(4-fluorophenyl)-2-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-N-(4-fluorophenyl)-2-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine is a complex organic compound with a unique structure that includes a fluorophenyl group, a furan-2-ylmethyl group, and a nitropyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-(4-fluorophenyl)-2-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactionsSubsequent steps involve the attachment of the fluorophenyl and furan-2-ylmethyl groups through various coupling reactions, such as Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. This can include the use of advanced catalysts and reaction conditions to facilitate the coupling reactions and minimize side products.
Chemical Reactions Analysis
Types of Reactions
4-N-(4-fluorophenyl)-2-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorophenyl and furan-2-ylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions may involve the use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
4-N-(4-fluorophenyl)-2-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-N-(4-fluorophenyl)-2-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the fluorophenyl and furan-2-ylmethyl groups can interact with various biological receptors. These interactions can modulate cellular processes and lead to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide
- Imidazole-containing compounds
Uniqueness
4-N-(4-fluorophenyl)-2-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
CAS No. |
836646-90-3 |
|---|---|
Molecular Formula |
C15H13FN6O3 |
Molecular Weight |
344.30 g/mol |
IUPAC Name |
4-N-(4-fluorophenyl)-2-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C15H13FN6O3/c16-9-3-5-10(6-4-9)19-14-12(22(23)24)13(17)20-15(21-14)18-8-11-2-1-7-25-11/h1-7H,8H2,(H4,17,18,19,20,21) |
InChI Key |
MYGDLKSSNMLNBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC2=NC(=C(C(=N2)NC3=CC=C(C=C3)F)[N+](=O)[O-])N |
solubility |
0.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile](/img/structure/B14134753.png)
![Methyl 6-chloro-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate](/img/structure/B14134759.png)
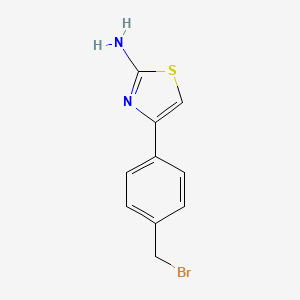

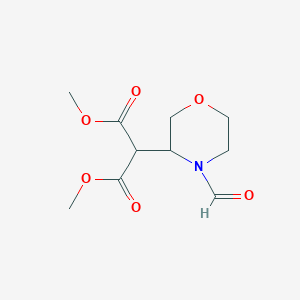
![1,1-Dimethylethyl 1,2-dihydro-5-(phenylmethoxy)-1-[[(2,2,6,6-tetramethyl-1-piperidinyl)oxy]methyl]-3H-benz[e]indole-3-carboxylate](/img/structure/B14134799.png)
![3-(1H-indol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B14134810.png)

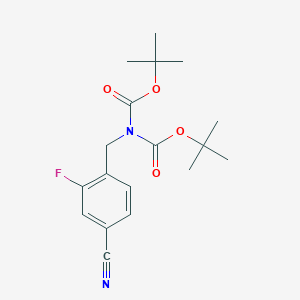
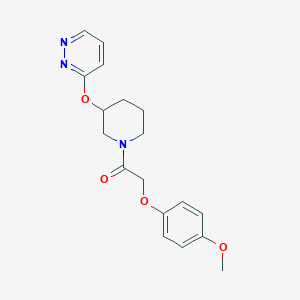
![4-amino-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B14134827.png)
![2-{4-[(4-ethoxyphenyl)carbonyl]piperazin-1-yl}-3-propyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14134832.png)
![2,4'-Dimethoxy-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14134833.png)

